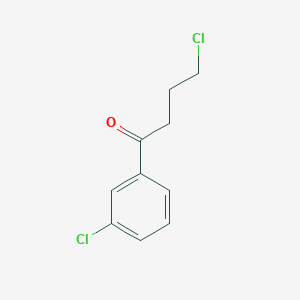
4-Chloro-1-(3-chlorophenyl)-1-oxobutane
Übersicht
Beschreibung
4-Chloro-1-(3-chlorophenyl)-1-oxobutane, also known as this compound, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless liquid with a melting point of approximately 8°C. This compound has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate for enzyme-catalyzed reactions. In addition, this compound has been used to study the mechanism of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Researchers have explored the oxidative degradation of aqueous organic pollutants, including chlorophenols, using advanced oxidation processes (AOPs). For instance, one study demonstrated the oxidative capacity of a Cr(III)/H2O2 system over a wide pH range, utilizing a redox cycle between Cr(III) and Cr(VI) to generate hydroxyl radicals (HO•) for pollutant degradation (Bokare & Choi, 2011).
Photocatalytic Decomposition
The development of photocatalytic materials for environmental cleanup is another significant area of research. A study introduced a Fe3O4-Cr2O3 magnetic nanocomposite that effectively decomposed 4-chlorophenol under ultraviolet irradiation, highlighting the potential of magnetic nanocomposites in water treatment technologies (Kesho Singh et al., 2017).
Molecular Docking and Structural Analysis
Further research has investigated the molecular structures and properties of chlorophenyl derivatives through spectroscopic methods and theoretical calculations. These studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmacology (Vanasundari et al., 2018).
Heterogeneous Catalysis
The use of heterogeneous catalysts for the degradation of chlorophenols has been examined, with research demonstrating the efficiency of magnetic nanoscaled Fe3O4/CeO2 composites in Fenton-like processes. These studies contribute to the development of reusable and efficient catalysts for the treatment of water pollutants (Xu & Wang, 2012).
Photoelectrochemical Sensors
Innovative approaches have also been applied to detect chlorophenols in water, such as the development of a sensitive photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystals and BiOCl nanosheets. This method offers high sensitivity and selectivity for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-1-(3-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFSSYNGPPXGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613791 | |
| Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90793-58-1 | |
| Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



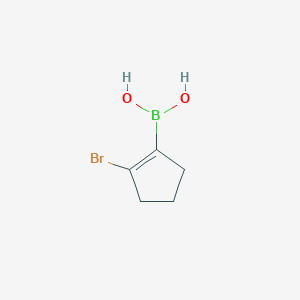
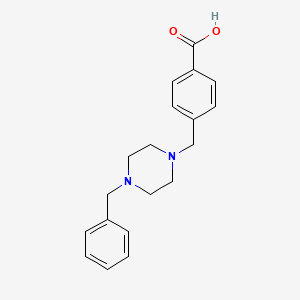

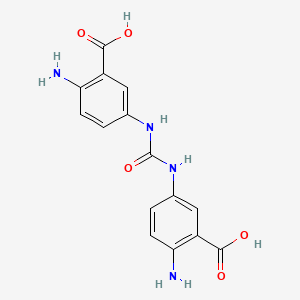





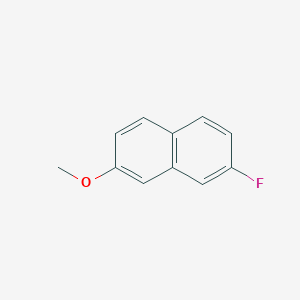

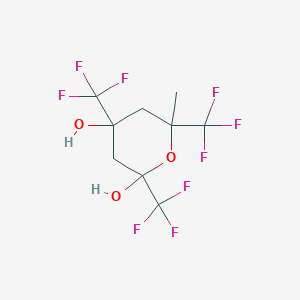
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)
